4-Benzyloxyphenylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

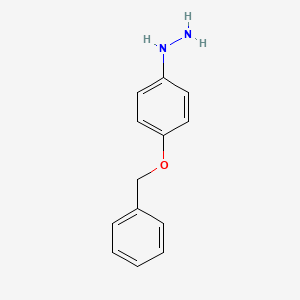

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylmethoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZKWTITXBRSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295601 | |

| Record name | [4-(Phenylmethoxy)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51145-58-5 | |

| Record name | [4-(Phenylmethoxy)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51145-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Phenylmethoxy)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxyphenylhydrazine: Structure, Synthesis, and Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of 4-benzyloxyphenylhydrazine, with a focus on its chemical structure, synthesis, and utility as a versatile intermediate in organic and medicinal chemistry.

Chemical Structure and Physicochemical Properties

This compound is an aromatic hydrazine derivative. The core structure consists of a phenylhydrazine moiety substituted at the para-position with a benzyloxy group. It is commonly available and used as its hydrochloride salt to improve stability and handling.

The key structural features include the reactive hydrazine group (-NHNH2), which is a potent nucleophile, and the benzyloxy group, which can influence the electronic properties of the aromatic ring and provides a site for further chemical modification.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 52068-30-1 | [1][2] |

| Molecular Formula | C₁₃H₁₅ClN₂O | [1][2] |

| Molecular Weight | 250.72 g/mol | [1][3] |

| IUPAC Name | (4-(phenylmethoxy)phenyl)hydrazine hydrochloride | [2] |

| Appearance | Cream to brown fluffy powder | [1] |

| Melting Point | 187-189 °C | [1] |

| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)NN.Cl | [2][3] |

| InChI Key | OVNUPJXMCMTQCN-UHFFFAOYSA-N | [1][4] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound hydrochloride. The following data has been reported for the synthesized compound.[1][5]

Table 2: Spectroscopic Data for this compound Hydrochloride

| Technique | Data |

| Infrared (IR) | νmax (cm⁻¹): 3232, 2906, 2693, 1568, 1508, 1242, 1177 |

| ¹H NMR (DMSO-d₆, 600 MHz) | δ (ppm): 10.11 (bs, 3H), 7.44-7.40 (m, 2H), 7.40-7.35 (m, 2H), 7.33-7.29 (m, 1H), 7.01-6.93 (m, 4H), 5.05 (s, 2H) |

| ¹³C NMR (DMSO-d₆, 150 MHz) | δ (ppm): 153.7, 139.1, 137.3, 128.5, 128.4, 128.3, 127.9, 127.7, 127.5, 117.1, 116.9, 115.5, 115.3, 69.5 |

| High-Resolution Mass Spectrometry (HRMS-EI) | m/z: Calculated for C₁₃H₁₄N₂O: 214.1106, Found: 214.1110 |

Synthesis and Experimental Protocols

This compound hydrochloride is typically synthesized from 4-benzyloxyaniline hydrochloride via a two-step process involving diazotization followed by reduction.

Caption: Synthetic workflow for this compound hydrochloride.

This protocol is adapted from established literature procedures.[1][5][6]

Materials:

-

4-Benzyloxyaniline hydrochloride (3.00 g, 12.5 mmol)

-

Sodium nitrite (NaNO₂) (852 mg, 12.3 mmol)

-

Tin(II) chloride (SnCl₂) (6.40 g, 33.1 mmol)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Diethyl ether (Et₂O)

Procedure:

-

Diazotization:

-

In a reaction flask, suspend 4-benzyloxyaniline hydrochloride (12.5 mmol) in concentrated aqueous HCl (25 mL).

-

Cool the mixture to 0 °C in an ice bath and stir for 10 minutes.

-

Slowly add a solution of sodium nitrite (12.3 mmol) in water (6 mL) dropwise over 15 minutes, ensuring the temperature remains at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for an additional 15 minutes after the addition is complete.

-

-

Reduction:

-

Prepare a solution of tin(II) chloride (33.1 mmol) in concentrated aqueous HCl (7.5 mL).

-

Add the SnCl₂ solution dropwise to the cold diazonium salt suspension.

-

Stir the reaction mixture vigorously at 0 °C for 1 hour. An off-white precipitate should form.

-

-

Isolation and Purification:

Applications in Drug Development and Organic Synthesis

This compound serves as a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.

A primary application of this compound is in the Fischer indole synthesis, a classic and versatile method for constructing indole rings. The reaction involves the condensation of an arylhydrazine with an aldehyde or ketone under acidic conditions.

Caption: Role of this compound in Fischer Indole Synthesis.

This pathway is instrumental in synthesizing intermediates for drugs like bazedoxifene, a selective estrogen receptor modulator (SERM).[7] The synthesis of a bazedoxifene intermediate has been reported by refluxing this compound hydrochloride with 4-benzyloxy propiophenone in ethanol.[7]

This compound hydrochloride has been identified as a pro-apoptotic agent.[3] It has shown activity against breast (MCF-7) and prostate (LNCaP) cancer cell lines.

Proposed Mechanism of Action: The compound is believed to exert its anticancer effects by interacting with the estrogen receptor (ER).[3] This interaction leads to the dimerization of the receptor, which in turn modulates gene transcription, leading to an increase in the expression of proteins involved in programmed cell death (apoptosis).

Caption: Simplified signaling pathway for pro-apoptotic activity.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both synthetic organic chemistry and medicinal research. Its utility in the Fischer indole synthesis provides access to a wide range of complex heterocyclic structures, including key intermediates for pharmaceutical agents. Furthermore, its emerging role as a pro-apoptotic agent highlights its potential in the development of novel anticancer therapies. The well-established synthetic protocols and clear structural characterization make it an accessible and reliable tool for researchers in drug discovery and development.

References

- 1. This compound hydrochloride | 52068-30-1 [chemicalbook.com]

- 2. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. (4-(Benzyloxy)phenyl)hydrazine hydrochloride | 52068-30-1 [sigmaaldrich.com]

- 5. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

4-Benzyloxyphenylhydrazine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 4-benzyloxyphenylhydrazine hydrochloride. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and general methodologies for the determination of its key physical properties.

Core Physical and Chemical Properties

This compound hydrochloride is a versatile chemical intermediate. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [1] |

| CAS Number | 52068-30-1 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₅ClN₂O | [1][2][3] |

| Molecular Weight | 250.72 g/mol | [1][2][4][5] |

| Appearance | Cream to brown fluffy powder; White to Yellow to Brown to Red or Gray Solid | [1] |

| Melting Point | 187-189 °C | [1][4] |

| Boiling Point | 395.8 °C at 760 mmHg (Predicted) | [6] |

| Solubility | Moderately soluble (Predicted Log S: -4.76); 0.00437 mg/mL (Predicted) | [7] |

| Purity | Typically ≥95% | [2][3] |

Spectroscopic Data

Characterization of this compound hydrochloride is typically achieved through various spectroscopic methods.[1]

-

Infrared (IR) Spectroscopy (ATR, pure): νmax 3232, 2906 (br), 2693, 1568, 1508, 1242, 1177 cm⁻¹[1][8]

-

¹H Nuclear Magnetic Resonance (NMR) (DMSO-d₆, 600 MHz): δ 10.11 (bs, 3H), 7.44-7.40 (m, 2H), 7.40-7.35 (m, 2H), 7.33-7.29 (m, 1H), 7.01-6.93 (m, 4H), 5.05 (s, 2H)[1][8]

-

¹³C Nuclear Magnetic Resonance (NMR) (DMSO-d₆, 150 MHz): δ 153.7, 139.1, 137.3, 128.5, 128.4, 128.3, 127.9, 127.7, 127.5, 117.1, 116.9, 115.5, 115.3, 69.5[1][8]

-

High-Resolution Mass Spectrometry (HRMS) (EI): m/z calculated for C₁₃H₁₄N₂O [M-HCl]⁺: 214.1106, found: 214.1110[1][8]

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved through the diazotization of 4-benzyloxyaniline hydrochloride followed by reduction with tin(II) chloride.[1][8]

Materials:

-

4-Benzyloxyaniline hydrochloride

-

Sodium nitrite (NaNO₂)

-

Tin(II) chloride (SnCl₂)

-

Concentrated Hydrochloric acid (HCl)

-

Water (H₂O)

-

Ether (Et₂O)

Procedure:

-

A solution of 4-benzyloxyaniline hydrochloride (e.g., 3.00 g, 12.5 mmol) in water (e.g., 25 mL) is prepared in a reaction flask and stirred at 0 °C for 10 minutes.[1][8]

-

A solution of sodium nitrite (e.g., 852 mg, 12.3 mmol) in water (e.g., 6 mL) is added dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.[1][8]

-

The reaction mixture is stirred for an additional 15 minutes at 0 °C.[1][8]

-

A solution of tin(II) chloride (e.g., 6.40 g, 33.1 mmol) in concentrated aqueous HCl (e.g., 7.5 mL) is then added dropwise to the mixture.[8]

-

The resulting off-white precipitate is collected by filtration, washed with water, and then triturated with ether to yield the final product.[1][8]

Caption: Synthesis workflow for this compound hydrochloride.

Determination of Physical Properties: General Methodologies

While specific experimental protocols for the determination of the physical properties of this particular compound are not detailed in the cited literature, standard laboratory procedures are applicable.

Melting Point Determination:

The melting point is determined using a capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt until it is completely liquid is recorded.

Solubility Determination:

Qualitative solubility can be determined by adding a small amount of the solute to a known volume of a solvent at a specific temperature. The mixture is agitated, and the substance is observed for dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined by a suitable analytical method, such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Applications in Research and Development

This compound hydrochloride is a key starting material in various organic syntheses. It is notably used in the Fischer indole synthesis to create complex heterocyclic structures, which are prevalent in many pharmaceutically active compounds.[9] Its utility as a building block for the synthesis of intermediates for drugs like bazedoxifene highlights its importance in drug discovery and development.[9]

References

- 1. This compound hydrochloride | 52068-30-1 [chemicalbook.com]

- 2. This compound hydrochloride | 52068-30-1 | Benchchem [benchchem.com]

- 3. (4-Benzyloxyphenyl)hydrazine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. 001chemical.com [001chemical.com]

- 5. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound HYDROCHLORIDE|lookchem [lookchem.com]

- 7. 52068-30-1 | (4-(Benzyloxy)phenyl)hydrazine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 8. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

Technical Guide: 4-Benzyloxyphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyphenylhydrazine hydrochloride is a chemical compound with significant applications in organic synthesis and potential as a precursor in drug development. Its utility primarily stems from the reactive hydrazine group, which serves as a key functional moiety for the construction of more complex molecular architectures. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance, offering a technical resource for professionals in the scientific community. The Chemical Abstracts Service (CAS) number for this compound hydrochloride is 52068-30-1 [1][2][3][4].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented below.

| Property | Value | Reference |

| CAS Number | 52068-30-1 | [1][2][3][4] |

| Molecular Formula | C13H15ClN2O | [1][2][5] |

| Molecular Weight | 250.72 g/mol | [1][2] |

| Melting Point | 187-189 °C | [1] |

| Appearance | Cream to brown fluffy powder | [1] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |

| InChI Key | OVNUPJXMCMTQCN-UHFFFAOYSA-N | [1] |

| SMILES | C1(=CC=C(NN)C=C1)OCC1=CC=CC=C1.Cl | [1] |

Synthesis

The synthesis of this compound hydrochloride is typically achieved through the diazotization of 4-benzyloxyaniline hydrochloride followed by reduction.

Experimental Protocol: Synthesis from 4-Benzyloxyaniline Hydrochloride

This protocol describes a common laboratory-scale synthesis of this compound hydrochloride.

Materials:

-

4-Benzyloxyaniline hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Stannous Chloride (SnCl2)

-

Water (H2O)

-

Ethanol (optional, for washing)

-

Ether (Et2O, for washing)

Procedure:

-

Diazotization:

-

Reduction:

-

Isolation and Purification:

Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.

References

- 1. This compound hydrochloride | 52068-30-1 [chemicalbook.com]

- 2. 001chemical.com [001chemical.com]

- 3. (4-(Benzyloxy)phenyl)hydrazine hydrochloride | 52068-30-1 [sigmaaldrich.com]

- 4. 52068-30-1|(4-(Benzyloxy)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 5. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

Spectroscopic Profile of 4-Benzyloxyphenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-benzyloxyphenylhydrazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The following data pertains to this compound hydrochloride. The data for the free base, this compound, is expected to be very similar, with the most significant differences anticipated in the chemical shifts of the N-H protons and the adjacent aromatic protons in the NMR spectrum, as well as the N-H stretching and bending frequencies in the IR spectrum, due to the absence of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.11 | bs | 3H | -NHNH₃⁺ |

| 7.44 - 7.40 | m | 2H | Ar-H |

| 7.40 - 7.35 | m | 2H | Ar-H |

| 7.33 - 7.29 | m | 1H | Ar-H |

| 7.01 - 6.93 | m | 4H | Ar-H |

| 5.05 | s | 2H | -OCH₂- |

Note: In the free base, the broad singlet at 10.11 ppm, corresponding to the protonated hydrazine group, would be replaced by separate, sharper signals for the -NH and -NH₂ protons at a different chemical shift.

¹³C NMR (150 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 153.7 | Ar-C |

| 139.1 | Ar-C |

| 137.3 | Ar-C |

| 128.5 | Ar-C |

| 128.4 | Ar-C |

| 128.3 | Ar-C |

| 127.9 | Ar-C |

| 127.7 | Ar-C |

| 127.5 | Ar-C |

| 117.1 | Ar-C |

| 116.9 | Ar-C |

| 115.5 | Ar-C |

| 115.3 | Ar-C |

| 69.5 | -OCH₂- |

Infrared (IR) Spectroscopy

IR (ATR, pure) νₘₐₓ (cm⁻¹) [1][2]

| Wavenumber (cm⁻¹) | Assignment |

| 3232 | N-H stretch |

| 2906 (br) | N-H stretch (salt) |

| 2693 | C-H stretch (aromatic) |

| 1568 | N-H bend |

| 1508 | C=C stretch (aromatic) |

| 1242 | C-O stretch (aryl ether) |

| 1177 | C-N stretch |

Note: For the free base, the broad absorption at 2906 cm⁻¹ associated with the hydrochloride salt would be absent. The N-H stretching region around 3232 cm⁻¹ might resolve into two distinct bands for the symmetric and asymmetric stretches of the -NH₂ group.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) [1][2]

| Parameter | Value |

| Ionization Mode | EI (Electron Ionization) |

| Calculated m/z for C₁₃H₁₄N₂O | 214.1106 |

| Measured m/z | 214.1110 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound hydrochloride sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing:

-

The software automatically performs a background subtraction.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands.

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.

-

-

Instrument Setup:

-

The specific method of sample introduction will depend on the instrument (e.g., direct infusion, or coupled with a chromatographic system like GC or LC). For a pure compound, direct infusion is common.

-

Select the appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). EI is suitable for relatively volatile and thermally stable compounds.

-

Calibrate the mass analyzer using a known calibration standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Ensure the resolving power is set sufficiently high to enable accurate mass measurement and elemental composition determination.

-

-

Data Analysis:

-

Determine the accurate m/z of the molecular ion peak.

-

Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass. This will confirm the molecular formula of the compound.

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

biological activity of 4-benzyloxyphenylhydrazine derivatives

An In-depth Technical Guide on the Biological Activity of 4-Benzyloxyphenylhydrazine Derivatives

Introduction

This compound and its derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry and drug development. The core structure, featuring a benzyloxy group, a phenyl ring, and a hydrazine linker, provides a flexible scaffold for modification to achieve a wide array of pharmacological activities.[1] Hydrazine derivatives, in general, are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant properties.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, intended for researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The foundational compound, this compound hydrochloride, serves as a key intermediate for the synthesis of various derivatives. The typical synthetic route involves the diazotization of 4-benzyloxyaniline hydrochloride, followed by reduction.[1][4] This core can then be reacted with a variety of aldehydes and ketones to form the corresponding N-(4-benzyloxyphenyl)hydrazones, which are stable intermediates for further reactions.[1]

A general workflow for the synthesis and subsequent biological evaluation is outlined below.

Caption: General workflow from synthesis to biological evaluation.

Biological Activities

Derivatives of this compound have been investigated for several key biological activities, primarily focusing on anticancer and antimicrobial applications. The nature and position of substituents on both the benzyloxy and phenylhydrazine moieties significantly influence the biological activity.[1]

Anticancer Activity

Hydrazine derivatives are actively investigated as potential anticancer agents due to their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death).[1] this compound HCl has been identified as a pro-apoptotic agent, particularly in the context of breast and prostate cancer.[5] The proposed mechanism involves binding to estrogen receptors, modulating their activity, and leading to the transcription of genes that regulate apoptosis.[5] This also inhibits the production of proteins essential for cell division.[5]

While specific data on this compound derivatives is limited in the provided context, structurally related compounds have shown high potency. For instance, 4-hydrazinylphenyl benzenesulfonate demonstrated a very low IC50 value against the MCF-7 breast cancer cell line, indicating high potency.[1][6]

Caption: Proposed pro-apoptotic mechanism of action.

Antimicrobial and Antifungal Activity

Hydrazones, a major class of derivatives synthesized from hydrazines, are well-documented for their broad-spectrum antimicrobial activities.[1][2][3] Studies on various hydrazone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and Acinetobacter baumannii.[7]

For example, certain pyrazole derivatives containing a hydrazone moiety have exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL.[7] Similarly, Schiff bases prepared from phenylhydrazine have shown good inhibition zones against Staphylococcus aureus and Pseudomonas aeruginosa.[8] Furthermore, benzimidazole phenylhydrazone derivatives have been identified as effective antifungal agents against phytopathogenic fungi like Rhizoctonia solani and Magnaporthe oryzae.[9]

Antioxidant Activity

Hydrazide-hydrazone fragments are recognized for their positive role in antioxidant compounds.[10] The radical-scavenging activities of related hydrazide-hydrazone derivatives have been assessed through DPPH and ABTS assays, revealing moderate antioxidant potential.[10][11] Future optimization strategies may involve introducing additional hydroxyl groups into the molecular framework to enhance these radical-scavenging properties.[10]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for derivatives structurally related to this compound. It is crucial to note that these compounds are not direct derivatives but belong to the broader class of hydrazines/hydrazones, illustrating the potential of the scaffold.

Table 1: Anticancer Activity of Related Hydrazine Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|

| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast) | IC50 | 9.32 nM |[1][6] |

Table 2: Antimicrobial Activity of Related Hydrazone Derivatives

| Compound Class / Specific Compound | Bacterial/Fungal Strain | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Pyrazole Hydrazone (4-CF3 Phenyl deriv.) | S. aureus, MRSA, B. subtilis | MIC | 0.78 | [7] |

| Pyrazole Hydrazone (4-Br Phenyl deriv.) | A. baumannii | MIC | 0.78 | [7] |

| Pyrazole Hydrazone (Bis-Cl Phenyl deriv.) | B. subtilis | MIC | 0.78 | [7] |

| Benzimidazole Phenylhydrazone (6f) | Rhizoctonia solani | EC50 | 1.20 | [9] |

| Benzimidazole Phenylhydrazone (6f) | Magnaporthe oryzae | EC50 | 1.85 |[9] |

Table 3: Antioxidant Activity of Related Hydrazide-Hydrazones

| Compound Series | Assay | Activity Range (% scavenging) | Concentration | Reference |

|---|

| 4-hydroxybenzhydrazide-hydrazones | DPPH | 31% - 46% | 1 mg/mL |[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of hydrazine and hydrazone derivatives.

Synthesis of this compound Hydrochloride

This protocol is adapted from a general procedure for the synthesis of the core intermediate.[4]

-

Preparation: Add 4-(benzyloxy)aniline hydrochloride (12.5 mmol) to water (25 mL) in a reaction flask. Stir the mixture for 10 minutes at 0°C.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO2, 12.3 mmol) in water (6 mL) dropwise over 15 minutes, maintaining the temperature at 0°C. Continue stirring for an additional 15 minutes.

-

Reduction: Slowly add a solution of tin(II) chloride (SnCl2, 33.1 mmol) in water (7.5 mL).

-

Reaction: Stir the reaction mixture at 0°C for 1 hour.

-

Isolation: Collect the resulting off-white precipitate by filtration. Wash the precipitate with water and grind it with ether (Et2O) to afford the final product.

Antimicrobial Susceptibility Testing (MIC Assay)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

-

Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical-Scavenging Assay

This protocol measures the antioxidant capacity of the synthesized derivatives.[10]

-

Solution Preparation: Prepare a stock solution of the test compounds, typically in methanol or DMSO. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: In a suitable container or microplate well, mix the test compound solution with the DPPH solution.

-

Incubation: Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical-scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the reaction mixture.

ABTS Radical Cation Decolorization Assay

This is another common assay to evaluate antioxidant activity.[10]

-

Generation of ABTS•+: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

-

Working Solution: Dilute the ABTS•+ solution with a solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

-

Reaction: Add the test compound to the ABTS•+ working solution and mix.

-

Measurement: After a set incubation time (e.g., 15 minutes), measure the absorbance at 734 nm.[10]

-

Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.

Conclusion and Future Perspectives

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The existing research, primarily on related hydrazine and hydrazone structures, demonstrates significant potential in oncology and infectious diseases. The pro-apoptotic mechanism via estrogen receptor modulation suggests a targeted approach for certain cancers.[5] The broad-spectrum antimicrobial and antifungal activities highlight the versatility of hydrazone derivatives.[7][9]

Future research should focus on the synthesis and systematic evaluation of a wider library of this compound derivatives. Key optimization strategies could include:

-

Modification of the benzyloxy group: Introducing various substituents on the benzyl ring to enhance target-specific interactions.[1]

-

Substitution on the phenylhydrazine ring: Adding electron-donating or electron-withdrawing groups to modulate the electronic environment and improve binding affinity.[1]

-

Quantitative Structure-Activity Relationship (QSAR) studies: Developing mathematical models to predict the biological activity of new derivatives and guide rational drug design.[1]

Validating in silico findings with in vitro and subsequent in vivo experiments will be critical to translating the potential of these compounds into clinically viable drug candidates.[10][11]

References

- 1. This compound hydrochloride | 52068-30-1 | Benchchem [benchchem.com]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. This compound hydrochloride | 52068-30-1 | FB15601 [biosynth.com]

- 6. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 11. researchgate.net [researchgate.net]

The Emerging Anticancer Potential of 4-Benzyloxyphenylhydrazine and its Analogs: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, hydrazine derivatives have garnered significant attention for their diverse biological activities, including promising antitumor properties. This technical guide focuses on the potential anticancer properties of 4-benzyloxyphenylhydrazine, a member of the phenylhydrazine family. Due to the limited volume of research specifically on this compound, this document synthesizes findings from closely related phenylhydrazine and hydrazide-hydrazone analogs to provide a comprehensive overview of their potential mechanisms, cytotoxic efficacy, and the experimental methodologies used in their evaluation.

Introduction to Phenylhydrazines in Oncology

Phenylhydrazine and its derivatives are a class of organic compounds characterized by a phenyl ring attached to a hydrazine moiety. This structural motif serves as a versatile scaffold for the synthesis of a wide array of molecules with therapeutic potential.[1] The anticancer activity of these compounds is thought to arise from various mechanisms, including their ability to intercalate with DNA, form covalent bonds with biological macromolecules, and interact with cell membranes.[1] Research into hydrazine derivatives has demonstrated their capacity to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[2][3]

Quantitative Analysis of Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8 (unspecified benzylidene derivative) | MCF-7 (Breast Cancer) | 45.39 | [1][4] |

| Compound 7 (unspecified benzylidene derivative) | MCF-7 (Breast Cancer) | 100.09 | [1][4] |

| Compound 10 (unspecified benzylidene derivative) | HepG2 (Liver Cancer) | 127.69 | [1][4] |

| Compound 13 (unspecified benzylidene derivative) | HepG2 (Liver Cancer) | 558.66 | [1][4] |

| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast Cancer) | 0.00932 (9.32 nM) | [5] |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 | [6] |

Postulated Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the anticancer effects of this compound are yet to be fully elucidated. However, based on studies of related hydrazine compounds, several potential pathways can be hypothesized. A common mechanism for anticancer drugs is the induction of apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be triggered by cytotoxic compounds.

Caption: Generalized apoptotic signaling pathways.

Key Experimental Protocols

The evaluation of potential anticancer compounds involves a series of well-defined experimental procedures. Below are detailed methodologies for the synthesis of the core compound and a common in vitro cytotoxicity assay, based on available literature.

Synthesis of this compound Hydrochloride

This protocol describes the synthesis of the hydrochloride salt of this compound from 4-benzyloxyaniline hydrochloride.[7]

Materials:

-

4-benzyloxyaniline hydrochloride

-

Sodium nitrite (NaNO2)

-

Tin(II) chloride (SnCl2)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Diethyl ether (Et2O)

Procedure:

-

A solution of 4-benzyloxyaniline hydrochloride (12.5 mmol) in concentrated aqueous HCl (25 mL) is prepared and stirred for 10 minutes at 0°C.

-

A solution of NaNO2 (12.3 mmol) in water (6 mL) is added dropwise over 15 minutes, maintaining the temperature at 0°C.

-

The reaction mixture is stirred for an additional 15 minutes.

-

A solution of SnCl2 (33.1 mmol) in concentrated aqueous HCl (7.5 mL) is then added dropwise.

-

The mixture is stirred for 1 hour at 0°C.

-

The resulting off-white precipitate is collected by filtration, washed with water, and triturated with diethyl ether to yield this compound hydrochloride.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][8]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/mL (180 µL per well) and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

-

The test compound is added to the wells at various concentrations and incubated for a further 48 hours.[3]

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 100 µL of 5 mg/mL solution) and incubated for 4 hours.

-

The MTT solution is removed, and a solubilization buffer (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

The following diagram illustrates the general workflow for in vitro screening of potential anticancer compounds.

Caption: General workflow for in vitro anticancer screening.

Future Directions and Conclusion

The available evidence, primarily from analogous compounds, suggests that this compound and its derivatives represent a promising scaffold for the development of novel anticancer agents. The benzyloxy group, phenyl ring, and hydrazine linker are all amenable to chemical modification, offering opportunities to enhance potency, selectivity, and pharmacokinetic properties.[9]

Future research should focus on the targeted synthesis and biological evaluation of this compound itself. Elucidating its specific mechanism of action, identifying its molecular targets, and conducting in vivo studies are critical next steps. Screening against a broader panel of cancer cell lines and exploring potential synergistic effects with existing chemotherapeutic agents could further unlock the therapeutic potential of this chemical class.

References

- 1. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 9. This compound hydrochloride | 52068-30-1 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 4-Benzyloxyphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-benzyloxyphenylhydrazine hydrochloride, a key chemical intermediate with significant applications in organic synthesis and potential relevance in medicinal chemistry. The document details its physicochemical properties, synthesis protocols, and its role in constructing complex bioactive molecules, including its potential as a pro-apoptotic agent.

Physicochemical and Quantitative Data

This compound hydrochloride is a stable, solid organic compound. Its key quantitative properties are summarized in the table below. While its primary role is a synthetic building block, its derivatives have noted biological activities; however, specific quantitative bioactivity data, such as IC50 values for the title compound itself, are not extensively reported in peer-reviewed literature.

| Property | Value | Citation(s) |

| Molecular Weight | 250.73 g/mol | [1] |

| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |

| CAS Number | 52068-30-1 | [1][2] |

| Appearance | White to yellow or brown solid/powder | [1] |

| Melting Point | 187-189 °C | [1] |

| Purity | Typically ≥95% | [1][3] |

| Synthesis Yield | ~96% (from 4-benzyloxyaniline hydrochloride) | [4] |

| InChI Key | OVNUPJXMCMTQCN-UHFFFAOYSA-N | [3] |

| Solubility | Soluble in acids and alcohols; slightly soluble in ether and cold water. | [5] |

| Storage Conditions | 2-8°C, keep in dark place, under inert atmosphere. | [1] |

| Biological Activity (IC₅₀) | Data not available in cited literature for the title compound. Derivatives show anticancer activity. | [3][6] |

Synthesis and Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound hydrochloride and its subsequent use in the well-established Fischer indole synthesis, a cornerstone reaction in medicinal chemistry.

This protocol details the synthesis from 4-benzyloxyaniline hydrochloride via a diazotization reaction followed by reduction with tin(II) chloride.[4]

Materials:

-

4-Benzyloxyaniline hydrochloride (3.00 g, 12.5 mmol)

-

Sodium nitrite (NaNO₂) (852 mg, 12.3 mmol)

-

Tin(II) chloride (SnCl₂) (6.40 g, 33.1 mmol)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Reaction flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

-

Diazotization:

-

Add 4-benzyloxyaniline hydrochloride (3.00 g) and 25 mL of water to a reaction flask.

-

Cool the mixture to 0°C in an ice bath and stir for 10 minutes.

-

Prepare a solution of sodium nitrite (852 mg) in 6 mL of water. Slowly add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.

-

Continue stirring the mixture at 0°C for an additional 15 minutes after the addition is complete.

-

-

Reduction:

-

Prepare a solution of tin(II) chloride (6.40 g) in 7.5 mL of concentrated HCl or water.

-

Slowly add the SnCl₂ solution to the reaction mixture, ensuring the temperature remains at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour. An off-white precipitate will form.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the collected solid with water.

-

Triturate (grind) the solid with diethyl ether to remove impurities.

-

Dry the final product, this compound hydrochloride. The expected yield is approximately 3.01 g (96%).[4]

-

This protocol demonstrates the utility of this compound hydrochloride as a key reagent in the Fischer indole synthesis to produce 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, an intermediate in the manufacturing of the selective estrogen receptor modulator (SERM), Bazedoxifene.

Materials:

-

This compound hydrochloride (1.0 g, 4 mmol)

-

4-Benzyloxy propiophenone (0.96 g, 4 mmol)

-

Ethanol (15 mL)

-

Reflux apparatus, magnetic stirrer, filtration apparatus

Procedure:

-

Reaction Setup:

-

Suspend this compound hydrochloride (1.0 g) and 4-benzyloxy propiophenone (0.96 g) in 15 mL of ethanol in a round-bottom flask.

-

-

Reaction:

-

Heat the mixture to reflux (approximately 75-80°C) with stirring for 12 hours. The product will precipitate out of the solution during this time.

-

-

Isolation:

-

After 12 hours, cool the mixture to 10-15°C.

-

Isolate the crystallized product by filtration.

-

Wash the product with chilled ethanol (3 mL).

-

The expected yield of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole is approximately 1.4 g (83.6%).

-

Biological Activity and Applications

While primarily a synthetic intermediate, this compound hydrochloride is implicated in the development of biologically active compounds and is suggested to have pro-apoptotic properties.

This compound is a crucial precursor for synthesizing indole-based molecules. As detailed in Protocol 2, it is used to create intermediates for SERMs like Bazedoxifene. The hydrazine moiety is highly reactive and enables the construction of heterocyclic scaffolds common in pharmaceuticals. The benzyloxy group can serve as a protecting group or as a key pharmacophoric element.

Some evidence suggests that this compound hydrochloride acts as a pro-apoptotic agent, particularly in cancer cells. This activity is reportedly mediated through its interaction with estrogen receptors (ER). By binding to ERs, it may trigger downstream signaling cascades that lead to programmed cell death (apoptosis). This has been noted in breast (MCF-7) and prostate (LNCaP) cancer cell lines, which are often hormone-dependent.

The precise mechanism is not fully elucidated for this specific compound, but ER-mediated apoptosis can proceed through two main pathways:

-

Intrinsic (Mitochondrial) Pathway: Involves the release of cytochrome c from the mitochondria, leading to the activation of Caspase-9 and subsequently the executioner Caspase-3.

-

Extrinsic (Death Receptor) Pathway: Involves the activation of death receptors like Fas, leading to the activation of Caspase-8 and then Caspase-3.

To evaluate the pro-apoptotic effects of this compound hydrochloride, an Annexin V/Propidium Iodide (PI) flow cytometry assay can be performed on an ER-positive cell line such as MCF-7.

Materials:

-

MCF-7 human breast cancer cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound hydrochloride dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound hydrochloride (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge.

-

Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on apoptosis induction.

References

- 1. (4-(Benzyloxy)phenyl)hydrazine hydrochloride | 52068-30-1 [sigmaaldrich.com]

- 2. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | 52068-30-1 | Benchchem [benchchem.com]

- 4. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

Unlocking Therapeutic Avenues: A Preliminary Investigation of 4-Benzyloxyphenylhydrazine's Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxyphenylhydrazine is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. While primarily utilized as a foundational scaffold, its structural attributes offer substantial promise for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on the therapeutic applications of its derivatives, detailed experimental protocols for its synthesis, and an exploration of the biological pathways influenced by molecules derived from this key starting material. The available data, primarily from preclinical studies of its derivatives, suggest potential applications in oncology, anti-inflammatory therapies, and neurodegenerative diseases. This document aims to serve as a foundational resource for researchers and drug development professionals interested in leveraging the synthetic versatility of this compound for the discovery of next-generation therapeutics.

Introduction

This compound is a hydrazine derivative distinguished by a benzyloxy group, which enhances its reactivity and solubility, making it a valuable precursor in organic synthesis.[1] Its primary role in pharmaceutical development is as a key intermediate for the synthesis of a wide array of pharmacologically active molecules, including hydrazones and indole-based compounds.[1] Although direct therapeutic applications of this compound are not extensively documented, the biological activities of its derivatives are a strong indicator of its latent therapeutic potential. Research has shown that molecules derived from this compound exhibit promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2] This guide will delve into the known applications and therapeutic promise stemming from this important synthetic building block.

Synthetic Protocols

The efficient synthesis of this compound hydrochloride is crucial for its application in drug discovery and development. The most common and well-documented method involves the diazotization of 4-benzyloxyaniline followed by reduction.

Synthesis of this compound Hydrochloride

A general and widely used procedure for the synthesis of this compound hydrochloride is detailed below. This two-step, one-pot reaction is known for its high yield.

Experimental Protocol:

-

Step 1: Diazotization of 4-Benzyloxyaniline Hydrochloride

-

To a reaction flask, add 4-benzyloxyaniline hydrochloride and water.

-

Stir the mixture at 0°C for 10 minutes.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise over a period of 15 minutes, maintaining the temperature at 0°C.

-

Continue stirring the reaction mixture for an additional 15 minutes at 0°C.

-

-

Step 2: Reduction of the Diazonium Salt

-

Slowly add a solution of stannous chloride (SnCl₂) in water to the reaction mixture.

-

Stir the mixture at 0°C for 1 hour.

-

Collect the resulting off-white precipitate by filtration.

-

Wash the precipitate with water and then grind it with ether (Et₂O) to obtain the final product.

-

Yield: This protocol has been reported to achieve a yield of approximately 96%.

Therapeutic Potential of this compound Derivatives

The therapeutic promise of this compound is primarily realized through its diverse derivatives. The hydrazine moiety serves as a reactive handle for the construction of more complex molecules with specific biological targets.

Anticancer Activity

Hydrazine derivatives have been a subject of intense investigation in oncology.[3] Research into the anticancer activity of compounds derived from this compound has shown promising results.

-

Mechanism of Action: The antitumor effects of related hydrazine derivatives are often associated with their ability to induce apoptosis (programmed cell death) and inhibit the cell cycle progression in cancer cells.[3] Some derivatives may also modulate the expression of key regulatory proteins involved in cell proliferation.[3]

-

Preclinical Evidence: A study on a series of isatin-based hydrazones incorporating a 4-(benzyloxy)phenyl moiety demonstrated cytotoxic potential against various cancer cell lines. Specifically, certain compounds displayed cytotoxicity against the A2780 ovarian cancer cell line, while another showed significant cytotoxicity in the MCF7 breast cancer cell line.[4]

Anti-inflammatory Properties

The development of novel anti-inflammatory agents is another promising area for this compound derivatives.

-

PPARα Agonism: Research into 4-benzyloxy-benzylamino derivatives has identified them as a chemical class capable of producing potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.[4] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[4]

-

Dual 5-LOX/sEH Inhibition: A study focused on indoline-based compounds, which can be synthesized from this compound, led to the discovery of potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[4] These two enzymes are involved in the biosynthesis of pro-inflammatory leukotrienes and the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), respectively.[4] The balanced dual inhibitory activity of these derivatives highlights their potential as multi-target anti-inflammatory drugs.[4]

Neuroprotective Effects

Research has also suggested potential therapeutic applications for derivatives of this compound in the management of neurodegenerative diseases.[2] The structural motifs present in hydrazones are found in compounds that are active against neurological disorders.[3]

Data Presentation

The following table summarizes the quantitative data available for a potent dual 5-LOX/sEH inhibitor derived from an indoline scaffold, which can be synthesized using this compound.

| Compound ID | Target | IC₅₀ (µM) |

| 73 | 5-LOX | 0.41 |

| sEH | 0.43 |

Table 1: In Vitro Inhibitory Activity of a Derivative.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride.

Caption: Synthesis of this compound HCl.

Therapeutic Potential Overview

This diagram provides a high-level overview of the therapeutic areas where derivatives of this compound have shown promise.

Caption: Therapeutic avenues for its derivatives.

Future Directions

The existing body of research strongly suggests that this compound is a valuable starting material for the development of novel therapeutics. Future research should focus on:

-

Synthesis of Novel Derivatives: The systematic synthesis and screening of new analogs of this compound could lead to the discovery of compounds with enhanced potency and selectivity for various biological targets.[3]

-

In-depth Mechanistic Studies: Elucidating the precise mechanisms of action for the most promising derivatives will be crucial for their further development and potential clinical translation.

-

In Vivo Efficacy Studies: Preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.

-

Exploration of New Therapeutic Areas: Given the broad range of biological activities exhibited by its derivatives, exploring their potential in other therapeutic areas, such as infectious diseases and metabolic disorders, is warranted.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its contribution to the landscape of drug discovery is significant. The diverse and potent biological activities of its derivatives underscore the therapeutic potential encapsulated within its molecular framework. This guide has summarized the current knowledge surrounding this compound, providing a foundation for future research aimed at harnessing its synthetic versatility to address unmet medical needs in oncology, inflammation, and neurodegenerative diseases. Continued exploration of the chemical space accessible from this compound is a promising strategy for the discovery of the next generation of innovative medicines.

References

Methodological & Application

Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride from 4-Benzyloxyaniline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-benzyloxyphenylhydrazine hydrochloride, a key intermediate in the preparation of various pharmaceutically active compounds. The synthesis commences from 4-benzyloxyaniline and proceeds via a two-step, one-pot reaction involving diazotization followed by reduction.

Reaction Scheme

The overall chemical transformation is depicted below:

Figure 1: Synthesis of this compound hydrochloride from 4-benzyloxyaniline.

Experimental Summary

The synthesis involves the diazotization of 4-benzyloxyaniline using sodium nitrite in an acidic medium, followed by the in-situ reduction of the resulting diazonium salt with tin(II) chloride to yield the desired hydrazine hydrochloride.

| Parameter | Value | Reference |

| Starting Material | 4-Benzyloxyaniline hydrochloride | [1][2][3] |

| Diazotizing Agent | Sodium nitrite (NaNO₂) | [1][2][3] |

| Reducing Agent | Tin(II) chloride (SnCl₂) | [1] |

| Solvent | Water, concentrated Hydrochloric Acid | [1][2][3] |

| Reaction Temperature | 0°C to room temperature | [1][2] |

| Reaction Time | 1.5 - 3 hours | [1][2][3] |

| Product Yield | up to 96% | [1] |

| Product Purity | High (recrystallization may be performed) | [4] |

Detailed Experimental Protocol

This protocol is based on established literature procedures.[1][2][3]

Materials:

-

4-Benzyloxyaniline hydrochloride

-

Sodium nitrite (NaNO₂)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous ether (Et₂O) or Ethanol

-

Reaction flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice-salt bath

-

Buchner funnel and flask for filtration

Procedure:

Step 1: Diazotization of 4-Benzyloxyaniline

-

In a reaction flask equipped with a magnetic stirrer, suspend 4-benzyloxyaniline hydrochloride (e.g., 50 g) in concentrated hydrochloric acid (e.g., 120 ml).[2]

-

Cool the suspension to a temperature between -12°C and -6°C using an ice-salt bath.[2]

-

Prepare a solution of sodium nitrite (e.g., 16.1 g) in water.[2]

-

Add the sodium nitrite solution dropwise to the stirred suspension over approximately 45 minutes, ensuring the temperature is maintained between -12°C and -6°C.[2]

-

After the addition is complete, continue stirring the mixture at the same temperature for an additional hour. The resulting mixture containing the diazonium salt is used directly in the next step.[2]

Step 2: Reduction of the Diazonium Salt

-

In a separate large flask, prepare a solution of tin(II) chloride dihydrate (e.g., 157.9 g) in concentrated hydrochloric acid (e.g., 400 ml) and cool it to approximately -12°C.[2]

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred tin(II) chloride solution over about 30 minutes. The temperature of the reaction mixture will gradually rise to 0°C.[2]

-

After the addition is complete, continue stirring for 2 hours, allowing the mixture to warm to room temperature.[2]

Step 3: Isolation and Purification of the Product

-

Collect the resulting precipitate by filtration using a Buchner funnel.[1][2]

-

Wash the solid product with anhydrous ether or absolute ethanol.[2][3]

-

Dry the product at room temperature. The final product is this compound hydrochloride.[2] For higher purity, recrystallization can be performed from a methanol/ethanol mixture.[3]

Visualized Experimental Workflow

Caption: Workflow for the synthesis of this compound HCl.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative literature procedure.[1]

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 4-Benzyloxyaniline hydrochloride | 235.71 | 3.00 | 12.5 |

| Sodium nitrite | 69.00 | 0.852 | 12.3 |

| Tin(II) chloride | 189.60 | 6.40 | 33.1 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| This compound hydrochloride | 250.72 | 3.01 | 96 |

Characterization Data: [1]

-

IR (ATR, pure) νmax: 3232, 2906 (br), 2693, 1568, 1508, 1242, 1177 cm⁻¹

-

¹H NMR (DMSO-d₆, 600 MHz) δ: 10.11 (bs, 3H), 7.44-7.40 (m, 2H), 7.40-7.35 (m, 2H), 7.33-7.29 (m, 1H), 7.01-6.93 (m, 4H), 5.05 (s, 2H)

-

¹³C NMR (DMSO-d₆, 150 MHz) δ: 153.7, 139.1, 137.3, 128.5, 128.4, 128.3, 127.9, 127.7, 127.5, 117.1, 116.9, 115.5, 115.3, 69.5

-

HRMS (EI) m/z: calculated for C₁₃H₁₄N₂O 214.1106, found 214.1110

Reaction Mechanism Pathway

Caption: Key steps in the synthesis of this compound HCl.

References

Application Notes and Protocols for Fischer Indole Synthesis Using 4-Benzyloxyphenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a classic and versatile chemical reaction for synthesizing the indole nucleus, a core structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound like an aldehyde or a ketone.[1][3] The electronic properties of the substituents on the phenylhydrazine ring play a crucial role in the reaction's efficiency and can necessitate adjustments to the reaction conditions.[1]

This document provides detailed protocols and application notes for the use of 4-benzyloxyphenylhydrazine in the Fischer indole synthesis to produce 5-benzyloxyindole derivatives. These derivatives are of significant interest in medicinal chemistry, particularly as ligands for the estrogen receptor (ER), with potential applications in cancer therapy and other hormone-related research.

Reaction Mechanism

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of this compound with an aldehyde or ketone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, to produce a di-imine intermediate.

-

Cyclization and Aromatization: The intermediate then undergoes cyclization and elimination of ammonia to yield the final, energetically favorable aromatic indole.[3][4]

Data Presentation

The following table summarizes quantitative data for the Fischer indole synthesis using this compound with a specific ketone.

| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound hydrochloride | 4-Benzyloxy propiophenone | Aluminum chloride (catalytic) | Ethanol | 75-80 (Reflux) | 12 | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 94 |

Experimental Protocols

This section provides a detailed methodology for a key experiment involving the Fischer indole synthesis with this compound.

Protocol 1: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole

This protocol is adapted from a procedure for synthesizing a useful intermediate for bazedoxifene.

Materials:

-

This compound hydrochloride (10 g, 40 mmol)

-

4-Benzyloxy propiophenone (9.6 g, 40 mmol)

-

Aluminum chloride (0.1 g, 0.75 mmol)

-

Ethanol (140 ml)

-

Water

Procedure:

-

Suspend this compound hydrochloride (10 g, 40 mmol), 4-benzyloxy propiophenone (9.6 g, 40 mmol), and aluminum chloride (0.1 g, 0.75 mmol) in 140 ml of ethanol in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux at a temperature of 75 to 80°C for 12 hours. During this period, the product will precipitate out of the solution.

-

After 12 hours, cool the reaction mixture to 10 to 15°C.

-

Isolate the crystallized product by filtration.

-

Wash the isolated product with chilled ethanol (30 ml) and then with water (50 ml).

-

Dry the product to obtain 5-benzyloxy-2-(4-benzyloxy)-3-methyl-1H-indole. The expected yield is approximately 15.7 g (94%), with a melting point of 152 to 153°C.

General Work-up and Purification Protocol

For many Fischer indole syntheses, the following general work-up and purification procedure can be applied.

-

Reaction Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Neutralization: If a strong acid was used as the catalyst, carefully neutralize the mixture with a suitable base, such as an aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over an anhydrous salt, such as sodium sulfate or magnesium sulfate.

-

Solvent Removal: Concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.[1]

Mandatory Visualizations

Signaling Pathway of 5-Benzyloxyindole Derivatives as Estrogen Receptor Ligands

The 5-benzyloxyindole derivatives synthesized via the Fischer indole synthesis can act as ligands for the estrogen receptor (ER), particularly the beta isoform (ERβ). Upon binding, the ligand-receptor complex translocates to the nucleus and functions as a transcription factor, modulating the expression of genes involved in cell cycle regulation and proliferation, such as CCND1, MYC, and CDKN2A.

Caption: Simplified signaling pathway of a 5-benzyloxyindole derivative acting as an estrogen receptor beta (ERβ) ligand.

Experimental Workflow for Fischer Indole Synthesis

The following diagram illustrates a typical experimental workflow for the Fischer indole synthesis of 5-benzyloxyindole derivatives.

Caption: General experimental workflow for the Fischer indole synthesis.

References

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

Application Notes and Protocols: 4-Benzyloxyphenylhydrazine as a Key Intermediate in Bazedoxifene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is a critical therapeutic agent for the prevention of postmenopausal osteoporosis.[1][2] Its synthesis prominently features an indole core, which is efficiently constructed via the Fischer indole synthesis. A crucial intermediate in this pathway is 4-benzyloxyphenylhydrazine, which reacts with a substituted propiophenone to form the characteristic indole structure. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a key bazedoxifene precursor.

Introduction

The synthesis of bazedoxifene relies on the formation of a substituted indole scaffold. The Fischer indole synthesis is a classic and widely utilized method for this purpose, involving the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[3] In the context of bazedoxifene synthesis, this compound hydrochloride serves as the key phenylhydrazine component, which cyclizes with 4-benzyloxy propiophenone to yield 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a direct precursor to bazedoxifene.[4] The efficiency of this step is paramount for the overall yield and purity of the final active pharmaceutical ingredient. These notes provide protocols for the preparation of the hydrazine intermediate and its subsequent conversion to the indole core, along with a summary of reaction conditions to aid in optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol outlines the synthesis of this compound hydrochloride from 4-benzyloxyaniline hydrochloride.

Materials:

-

4-Benzyloxyaniline hydrochloride

-

Sodium nitrite (NaNO₂)

-

Tin(II) chloride (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Water (H₂O)

-

Ether (Et₂O)

-

Reaction flask

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

In a reaction flask, suspend 4-benzyloxyaniline hydrochloride (3.00 g, 12.5 mmol) in water (25 mL).

-

Cool the mixture to 0°C using an ice bath and stir for 10 minutes.

-

Slowly add a solution of sodium nitrite (852 mg, 12.3 mmol) in water (6 mL) dropwise over 15 minutes, maintaining the temperature at 0°C.

-

Continue stirring the reaction mixture for an additional 15 minutes at 0°C.

-

Slowly add a solution of tin(II) chloride (6.40 g, 33.1 mmol) in concentrated HCl (7.5 mL) dropwise to the reaction mixture.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Collect the resulting off-white precipitate by filtration.

-

Wash the precipitate with water.

-

Grind the precipitate with ether to obtain this compound hydrochloride.

Expected Yield: Approximately 96% (3.01 g).[5]

Protocol 2: Fischer Indole Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole

This protocol describes the synthesis of the bazedoxifene indole core from this compound hydrochloride and 4-benzyloxy propiophenone.

Materials:

-

This compound hydrochloride

-

4-Benzyloxy propiophenone

-

Ethanol (or other solvent as per Table 1)

-

Acetic acid (or other catalyst as per Table 1)

-

Reaction flask with reflux condenser

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure: [4]

-

In a reaction flask, suspend this compound hydrochloride (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol) in ethanol (140 mL).

-

Add acetic acid (0.1 mL, 1.7 mmol) to the suspension.

-

Heat the mixture to reflux (75-80°C) and maintain for 12 hours. The product will precipitate during this time.

-

Cool the mixture to 10-15°C.

-

Isolate the crystallized product by filtration.

-

Wash the product with chilled ethanol (30 mL) and water (50 mL).

-

Dry the product to obtain 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole.

Data Presentation